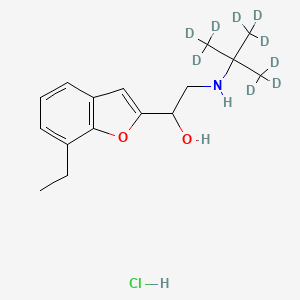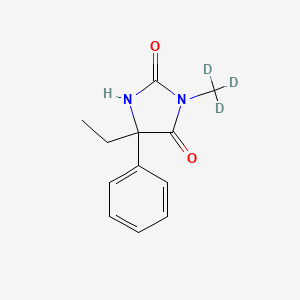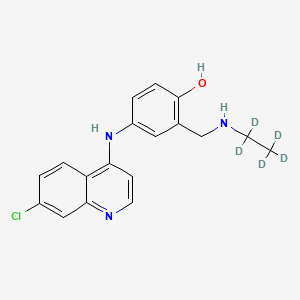![molecular formula C25H33N3O4 B563102 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine CAS No. 1391068-29-3](/img/structure/B563102.png)
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine (MBT-PP) is an amino acid derivative that has been studied for its potential use in a variety of scientific research applications. It is a modified version of the natural amino acid tyrosine, and has been extensively studied for its unique biochemical and physiological effects.
科学研究应用
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine has been studied for its potential use in a variety of scientific research applications, such as drug design and delivery, gene therapy, cancer therapy, and tissue engineering. It has been used to study the effects of tyrosine-based drugs, and has been found to be an effective delivery system for drugs and other therapeutic agents. Additionally, 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine has been used in gene therapy to modify gene expression, and in tissue engineering to study the effects of tyrosine-based biomaterials.
作用机制
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine is believed to act by binding to specific receptors on the surface of cells, which triggers the release of various signaling molecules, including hormones, neurotransmitters, and growth factors. This in turn leads to a cascade of biochemical and physiological effects, which can be beneficial or detrimental, depending on the context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine are not fully understood. However, studies have shown that it can modulate gene expression, alter cell metabolism, and affect the activity of enzymes and receptors. Additionally, 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine has been shown to have anti-inflammatory and immunomodulatory effects, and to be involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
The primary advantage of 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine is its ability to be used as a delivery system for drugs and other therapeutic agents. Additionally, it is relatively easy to synthesize, and is stable in a variety of conditions. However, there are some limitations to using 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine in lab experiments. For example, it is not completely water-soluble, and its effects may vary depending on the type of cell or tissue being studied.
未来方向
The potential future directions for 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine research include further studies into its mechanism of action, its effects on different cell types and tissues, and its potential use in drug delivery and gene therapy. Additionally, further studies could be conducted to explore its potential uses in cancer therapy, tissue engineering, and other biomedical applications. Finally, further research could be conducted to identify new methods for synthesizing 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine, as well as to identify potential new uses for the compound.
合成方法
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine is synthesized through a three-step process. First, the N-tert-Boc-N-methyltyrosine (Boc-MTyr) is synthesized by reacting N-methyltyrosine (MTyr) with tert-butyloxycarbonyl (Boc) anhydride. This is followed by the reaction of Boc-MTyr with 1-chloro-4-phenylpiperazine (CPP) to form the intermediate 1-chloro-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine (CPP-Boc-MTyr). Finally, the CPP-Boc-MTyr is reacted with an acid to form the desired 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine.
属性
IUPAC Name |
tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-25(2,3)32-24(31)26(4)22(18-19-10-12-21(29)13-11-19)23(30)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13,22,29H,14-18H2,1-4H3/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBRLSGEMMRUIF-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

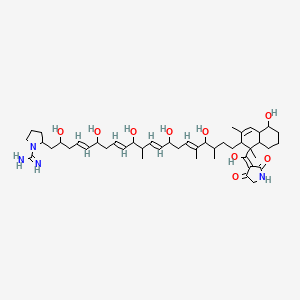
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/no-structure.png)

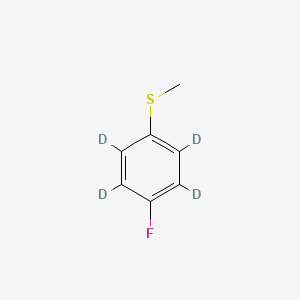
![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)


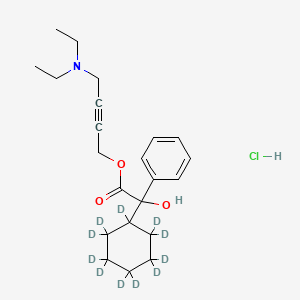
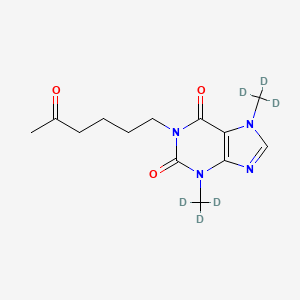
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
